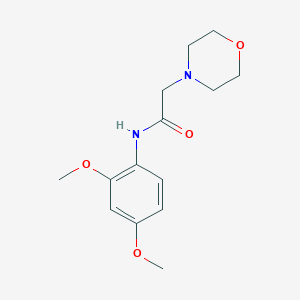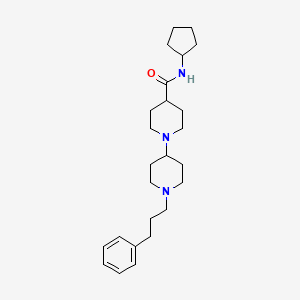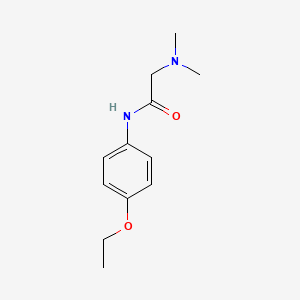![molecular formula C13H24N2 B4896286 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane, also known as BDMP, is a bicyclic diazepane compound that has been widely used in scientific research. BDMP exhibits unique chemical and physical properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABA receptor, enhancing the activity of GABA in the brain. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane binds to a specific site on the GABA receptor, which leads to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This mechanism of action results in the suppression of neuronal activity and the induction of sedative and anxiolytic effects.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects in animal models. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been reported to have sedative, anxiolytic, and anticonvulsant effects, which make it a potential therapeutic agent for the treatment of anxiety disorders, epilepsy, and insomnia. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has also been shown to have muscle relaxant effects, which make it a useful tool for studying the neuromuscular junction.
Avantages Et Limitations Des Expériences En Laboratoire
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has several advantages as a pharmacological tool for scientific research. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane is highly selective for the GABA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has also been shown to have a low toxicity profile, which makes it safe for use in animal models. However, 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has some limitations as a pharmacological tool. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has a short half-life, which limits its usefulness in long-term studies. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane also has poor solubility in water, which makes it difficult to administer to animals.
Orientations Futures
For the use of 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane in scientific research include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a therapeutic agent for neurological disorders and drug addiction.
Méthodes De Synthèse
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane can be synthesized through several methods, including the reductive amination of 2-cyclohexen-1-one with 4-methylpiperidine, followed by hydrogenation of the resulting imine. Another method involves the reaction between 1,4-dibromobutane and 4-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane is a complex process that requires careful attention to the reaction conditions and purification steps.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been extensively used in scientific research as a pharmacological tool to investigate the function of various receptors in the central nervous system. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the brain. 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has also been used to study the function of the nicotinic acetylcholine receptor, which is involved in learning and memory processes.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-5-2-6-15(8-7-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUORYXOTCJXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)-4-methyl-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)


![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)